molecular formula C11H9NS B220037 4-[2-(3-Thienyl)ethenyl]pyridine

4-[2-(3-Thienyl)ethenyl]pyridine

Cat. No. B220037
M. Wt: 187.26 g/mol
InChI Key: QBNVQHBFTPKHDQ-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(3-Thienyl)ethenyl]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TPEP and is a derivative of pyridine. It has a thienyl group attached to the pyridine ring, which gives it unique properties.

Scientific Research Applications

TPEP has been extensively studied for its potential applications in various fields such as organic electronics, optoelectronics, and materials science. It has been used as a building block for the synthesis of conjugated polymers, which have shown promising results in organic solar cells and field-effect transistors. TPEP has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.

Mechanism of Action

The mechanism of action of TPEP is not fully understood, but it is believed to involve the interaction of the thienyl group with the pyridine ring. This interaction leads to the formation of a conjugated system, which gives TPEP its unique properties. TPEP has shown to have a high electron affinity and can act as an electron acceptor in organic photovoltaic cells.
Biochemical and Physiological Effects
TPEP has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible, which makes it a potential candidate for biomedical applications.

Advantages and Limitations for Lab Experiments

One of the advantages of using TPEP in lab experiments is its ease of synthesis. The reaction can be carried out in a relatively short time and with a high yield. TPEP is also stable under ambient conditions, which makes it easy to handle and store. However, one of the limitations of using TPEP is its limited solubility in common solvents, which can make it difficult to work with in certain applications.

Future Directions

There are several future directions for the research on TPEP. One of the areas of interest is the development of new conjugated polymers using TPEP as a building block. These polymers have the potential to be used in various applications such as organic solar cells and field-effect transistors. Another area of interest is the development of new fluorescent probes using TPEP for the detection of metal ions. TPEP also has potential applications in biomedical imaging and photodynamic therapy. Further research is needed to fully understand the mechanism of action of TPEP and its potential applications in various fields.
Conclusion
In conclusion, 4-[2-(3-Thienyl)ethenyl]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ease of synthesis, stability, and unique properties make it a potential candidate for various applications such as organic electronics, optoelectronics, and materials science. Further research is needed to fully understand the mechanism of action of TPEP and its potential applications in various fields.

Synthesis Methods

The synthesis of TPEP involves the reaction of 2-bromo-3-thiophenecarboxaldehyde with 4-vinylpyridine in the presence of a palladium catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) at a specific temperature and pressure. The product is then purified by column chromatography to obtain pure TPEP.

properties

Product Name

4-[2-(3-Thienyl)ethenyl]pyridine

Molecular Formula

C11H9NS

Molecular Weight

187.26 g/mol

IUPAC Name

4-[(E)-2-thiophen-3-ylethenyl]pyridine

InChI

InChI=1S/C11H9NS/c1(2-11-5-8-13-9-11)10-3-6-12-7-4-10/h1-9H/b2-1+

InChI Key

QBNVQHBFTPKHDQ-OWOJBTEDSA-N

Isomeric SMILES

C1=CN=CC=C1/C=C/C2=CSC=C2

SMILES

C1=CN=CC=C1C=CC2=CSC=C2

Canonical SMILES

C1=CN=CC=C1C=CC2=CSC=C2

Origin of Product

United States

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